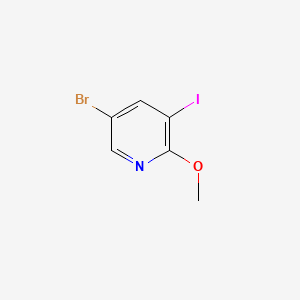

5-Bromo-3-iodo-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVDYKJRRHTPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364024 | |

| Record name | 5-bromo-3-iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578007-66-6 | |

| Record name | 5-bromo-3-iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 5 Bromo 3 Iodo 2 Methoxypyridine

Reactivity Profiles of the Halogen Substituents

The presence of two different halogen atoms, bromine and iodine, on the 2-methoxypyridine (B126380) scaffold imparts distinct reactivity profiles to the molecule. The positions of these halogens (iodine at C3 and bromine at C5) and the electronic influence of the methoxy (B1213986) group at C2 are critical factors governing which halogen participates in various chemical transformations.

Preferential Reactivity of Bromine versus Iodine

In dihalogenated aromatic systems, the carbon-iodine (C-I) bond is generally weaker and more polarized than the carbon-bromine (C-Br) bond. This difference typically leads to the preferential reaction at the iodine-substituted position in metal-catalyzed cross-coupling reactions. The greater reactivity of aryl iodides compared to aryl bromides is well-established and is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in catalytic cycles, such as those in Suzuki-Miyaura, Negishi, and Sonogashira couplings.

For dihalogenated pyrimidines, which are structurally related to pyridines, the selective reaction at the iodine-bearing position is a known strategy. For instance, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalyzed cross-coupling reactions, where the iodine is displaced first. This principle of higher reactivity for iodine over bromine is a cornerstone for achieving regioselectivity in the functionalization of polyhalogenated heteroaromatic compounds.

Impact of the Methoxy Group on Reactivity

The methoxy group at the C2 position significantly influences the electronic properties of the pyridine (B92270) ring and, consequently, the reactivity of the halogen substituents. As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring, which can affect the rates of catalytic cross-coupling reactions. The inductive electron-withdrawing effect of the alkoxy group can mitigate the basicity of the pyridine nitrogen.

Furthermore, the position of the methoxy group ortho to the iodine atom at C3 can have steric and electronic consequences. It can influence the coordination of the pyridine to a metal catalyst and potentially modulate the reactivity of the adjacent C-I bond. The coordination of a metal to the nitrogen lone pair can drastically increase the acidity of the adjacent C-H bonds, a principle that can be extended to the reactivity of C-halogen bonds in catalytic cycles. In some contexts, a methoxy group can direct metallation to an adjacent position through a complex-induced proximity effect.

Cross-Coupling Reactions

5-Bromo-3-iodo-2-methoxypyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of new carbon-carbon bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an organoboron compound with an organohalide. In the case of this compound, the reaction is expected to occur selectively at the more reactive C-I bond. The typical catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product.

The general conditions for a Suzuki-Miyaura coupling reaction involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₃PO₄), and a suitable solvent system, often a mixture like 1,4-dioxane and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane / Water |

| Temperature | 85-95 °C |

This table represents generalized conditions based on similar reactions and may require optimization for this specific substrate.

Negishi Coupling and Zinc Insertion Sequences

The Negishi coupling reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.

For this compound, a selective Negishi coupling would also be anticipated at the C-I bond. The organozinc reagent can be prepared in situ, and the subsequent coupling with the aryl halide proceeds under palladium catalysis. The difference in reactivity between aryl iodides and aryl bromides has been exploited to achieve selective couplings in other systems.

Table 2: General Parameters for Negishi Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Organozinc halide |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂ with a phosphine ligand) |

| Solvent | THF or other ethereal solvents |

| Temperature | Room temperature to reflux |

This table illustrates typical conditions for Negishi couplings.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and an amine base.

Given the higher reactivity of the C-I bond, a selective Sonogashira coupling with this compound would introduce an alkynyl group at the C3 position. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts.

Table 3: Common Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Terminal alkyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Amine (e.g., triethylamine, diisopropylamine) |

| Solvent | THF, DMF, or other polar aprotic solvents |

These conditions are representative of the Sonogashira reaction and can be adapted for the specific substrate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the case of this compound, the reaction can proceed with various primary and secondary amines. Due to the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle, selective amination at the C-3 position is generally expected.

Detailed research findings on the Buchwald-Hartwig amination of this specific substrate are not extensively documented in publicly available literature. However, based on the established principles of this reaction, a typical transformation would involve a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

| Catalyst | Ligand | Base | Amine | Product | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Morpholine | 5-Bromo-2-methoxy-3-morpholinopyridine | Data not available |

| Pd₂(dba)₃ | BINAP | NaOtBu | Aniline | 3-Anilino-5-bromo-2-methoxypyridine | Data not available |

This table is illustrative and based on general principles of Buchwald-Hartwig amination, as specific data for this compound is not available.

Heck and Stille Coupling Reactions

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. For this compound, the reaction would preferentially occur at the more reactive C-I bond, leading to the formation of a substituted alkene at the 3-position of the pyridine ring. The reaction typically requires a palladium catalyst, a phosphine ligand or is conducted ligandless under specific conditions, and a base.

Stille Coupling: The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. Similar to other palladium-catalyzed cross-coupling reactions, the C-I bond of this compound is expected to be more reactive than the C-Br bond. This allows for the selective introduction of a wide range of organic groups (alkyl, vinyl, aryl, etc.) at the 3-position.

| Coupling Reaction | Catalyst | Ligand | Coupling Partner | Product | Yield (%) |

| Heck | Pd(OAc)₂ | PPh₃ | Styrene | 5-Bromo-2-methoxy-3-styrylpyridine | Data not available |

| Stille | Pd(PPh₃)₄ | - | Vinyltributyltin | 5-Bromo-2-methoxy-3-vinylpyridine | Data not available |

This table is illustrative and based on general principles of Heck and Stille coupling reactions, as specific data for this compound is not available.

Nucleophilic Substitution Reactions

Reactivity at Pyridine Ring Positions

The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. In this compound, the halogen atoms act as leaving groups. The reactivity towards nucleophiles is influenced by the position of the halogens and the electronic effects of the other substituents. The C-2 and C-4 positions of the pyridine ring are the most activated towards nucleophilic attack. While this compound has halogens at C-3 and C-5, direct nucleophilic substitution of the halogens without a catalyst is generally difficult and requires harsh conditions. However, under palladium catalysis, the C-I and C-Br bonds can be readily functionalized by nucleophiles.

Transformations of the Methoxy Group (e.g., Demethylation to Hydroxypyridine)

The methoxy group at the C-2 position can be cleaved to yield the corresponding 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer). This demethylation is a common transformation for methoxypyridines. Various reagents can be employed for this purpose, including strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the presence of other functional groups in the molecule. For instance, chemoselective demethylation of methoxypyridines in the presence of other sensitive groups can be achieved using specific reagents like L-selectride researchgate.net.

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| HBr (48%) | Acetic Acid | Reflux | 5-Bromo-3-iodo-1H-pyridin-2-one | Data not available |

| BBr₃ | Dichloromethane | -78 to rt | 5-Bromo-3-iodo-1H-pyridin-2-one | Data not available |

| L-Selectride | THF | Reflux | 5-Bromo-3-iodo-1H-pyridin-2-one | Data not available |

This table is illustrative, providing common conditions for demethylation of methoxypyridines, as specific data for this compound is not available.

Electrophilic Aromatic Substitution (Despite Pyridine Deactivation)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of two deactivating halogen substituents further reduces the electron density of the ring, making EAS reactions on this compound very challenging. The methoxy group at the C-2 position is an activating group and directs electrophiles to the ortho and para positions. In this case, the C-3 and C-5 positions are already substituted. The remaining C-4 and C-6 positions are meta to the methoxy group. Electrophilic attack would likely require harsh reaction conditions, and the regioselectivity would be influenced by the combined directing effects of all substituents.

Radical Reactions Involving Halogen Sites

The carbon-halogen bonds in this compound can participate in radical reactions. The weaker C-I bond is more susceptible to homolytic cleavage than the C-Br bond. Radical reactions can be initiated by radical initiators (e.g., AIBN) or photochemically. These reactions can lead to the formation of pyridyl radicals, which can then undergo various transformations, such as hydrogen atom abstraction or addition to unsaturated systems. For instance, radical dehalogenation can be achieved using radical reducing agents like tributyltin hydride. Site-selective radical reactions would likely occur at the C-3 position due to the lower bond dissociation energy of the C-I bond.

Functional Group Interconversions of the Methoxy Group

The 2-methoxy group on the pyridine ring of this compound is a key functional handle that can be readily converted into a hydroxyl group, leading to the corresponding 2-pyridone tautomer. This transformation, a demethylation reaction, is a common and synthetically valuable process in pyridine chemistry. The resulting 5-bromo-3-iodo-1H-pyridin-2-one is a versatile intermediate for further chemical modifications.

The conversion of 2-methoxypyridines to 2-pyridones is typically achieved by cleavage of the methyl C-O bond. A variety of reagents and conditions have been developed for the demethylation of aryl methyl ethers, many of which are applicable to 2-methoxypyridine systems. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Detailed Research Findings

Several methods are prominently used for the O-demethylation of 2-methoxypyridine and its derivatives. These include the use of strong Lewis acids like boron tribromide (BBr₃) and nucleophilic reagents such as L-selectride.

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. orgsyn.org The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This method is effective at or below room temperature, although in some cases, gentle heating may be required. orgsyn.org For substrates containing sensitive functional groups, the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity. chem-station.com The high reactivity of BBr₃ necessitates careful handling and quenching procedures. chem-station.com

L-Selectride: This bulky nucleophilic reagent has proven to be effective for the O-demethylation of various methoxy-containing compounds, including opium alkaloids. mdma.chchim.it Research has demonstrated the chemoselective demethylation of methoxypyridines over anisoles using L-selectride, highlighting the increased reactivity of the methoxy group on the pyridine ring. elsevierpure.com This selectivity is attributed to the electronic properties of the pyridine ring. The reaction is typically carried out in a solvent like THF at reflux temperatures. elsevierpure.com

The presence of electron-withdrawing halogen atoms, such as bromine and iodine in this compound, is expected to influence the reactivity of the methoxy group. These substituents decrease the electron density on the pyridine ring, which can affect the rate and efficiency of the demethylation reaction. However, established procedures for the demethylation of halogenated aryl ethers are well-documented and suggest that these transformations are feasible.

The following interactive data table summarizes common reagents and general conditions for the demethylation of 2-methoxypyridine derivatives to their corresponding 2-pyridones, which are applicable to this compound.

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | A highly effective but moisture-sensitive reagent. Stoichiometry can be adjusted to control the extent of demethylation in poly-methoxy compounds. orgsyn.orgchem-station.com |

| Hydrobromic Acid (HBr) | Acetic acid or water, reflux | Harsh conditions that may not be suitable for substrates with sensitive functional groups. chem-station.com |

| L-Selectride | Tetrahydrofuran (THF), reflux | A nucleophilic demethylating agent that can offer chemoselectivity for methoxypyridines over other aryl methyl ethers. mdma.chelsevierpure.com |

| Sodium Thiophenoxide | N,N-Dimethylformamide (DMF), reflux | A strong nucleophile used for ether cleavage. |

The successful conversion of this compound to 5-bromo-3-iodo-1H-pyridin-2-one provides a valuable scaffold for the introduction of further diversity through N-alkylation or other transformations at the pyridone nitrogen.

Derivatization Strategies and Synthesis of Novel Pyridine Architectures from 5 Bromo 3 Iodo 2 Methoxypyridine

Synthesis of Pyridine-Based Heterocycles

The synthesis of novel pyridine-based heterocycles often relies on the functionalization of a pre-existing pyridine (B92270) ring through cross-coupling reactions, followed by cyclization steps. For a substrate like 5-Bromo-3-iodo-2-methoxypyridine, one would anticipate the use of palladium- or copper-catalyzed reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings to introduce new substituents. These new groups could then be elaborated to form adjacent heterocyclic rings. Despite the logical synthetic utility, specific studies detailing the use of this compound as a precursor for other pyridine-based heterocycles are not prominently featured in the scientific literature. General methodologies for the synthesis of pyridine-based heterocycles are widely reported, but their application to this specific starting material is not explicitly detailed.

Construction of Fused-Ring Systems

The construction of fused-ring systems from this compound would likely involve intramolecular cyclization reactions. A plausible strategy would be the sequential introduction of functional groups at the 3- and 5-positions that could then undergo a ring-closing reaction. For instance, a Sonogashira coupling at the 3-iodo position to introduce an alkyne, followed by a Suzuki coupling at the 5-bromo position to add a vinyl group, could set the stage for a pericyclic reaction or a metal-catalyzed cyclization to form a fused aromatic system. However, a thorough review of published research reveals a lack of specific examples or dedicated studies on the construction of fused-ring systems originating from this compound.

Preparation of Multi-Functionalized Pyridines

The differential reactivity of the C-I and C-Br bonds is a key feature that should allow for the stepwise and site-selective synthesis of multi-functionalized pyridines from this compound. Typically, the more labile C-I bond can be selectively reacted under milder conditions in palladium-catalyzed cross-coupling reactions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. This would allow for the controlled introduction of two different functional groups at the 3- and 5-positions. While this is a well-established strategy for dihalogenated aromatics and heterocycles, specific research articles detailing reaction conditions, yields, and the scope of substrates for the sequential functionalization of this compound are not available.

A hypothetical reaction scheme for such a selective functionalization is presented below, based on general principles of cross-coupling chemistry.

| Step | Reaction Type | Position | Reagent 1 | Reagent 2 | Catalyst | Product |

| 1 | Suzuki Coupling | C3 (Iodo) | Arylboronic Acid | Base (e.g., K₂CO₃) | Pd(PPh₃)₄ | 5-Bromo-3-aryl-2-methoxypyridine |

| 2 | Sonogashira Coupling | C5 (Bromo) | Terminal Alkyne | Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI | 3-Aryl-5-alkynyl-2-methoxypyridine |

This table represents a hypothetical pathway and is not based on published experimental data for this compound.

Stereoselective Syntheses of Chiral Pyridine Derivatives

The synthesis of chiral pyridine derivatives is an important area of research, particularly for applications in medicinal chemistry and asymmetric catalysis. Such syntheses can be achieved through various methods, including the use of chiral catalysts, auxiliaries, or starting materials. While there is extensive literature on the stereoselective synthesis of chiral pyridines, there are no specific studies that describe the use of this compound as a starting material for the stereoselective synthesis of chiral pyridine derivatives. The development of such a synthesis would likely involve an initial asymmetric cross-coupling reaction or the introduction of a chiral side chain.

Applications of 5 Bromo 3 Iodo 2 Methoxypyridine and Its Derivatives

Medicinal Chemistry Applications

The strategic placement of reactive halogen atoms and an electron-donating methoxy (B1213986) group on the pyridine (B92270) ring of 5-Bromo-3-iodo-2-methoxypyridine makes it an ideal starting material for creating diverse molecular architectures with a range of biological activities.

Role as Key Intermediates for Drug Synthesis

This compound is a key intermediate in the synthesis of complex heterocyclic compounds. Its distinct reactivity at the bromine and iodine positions allows for selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents and build intricate molecular frameworks. This controlled functionalization is essential for the synthesis of targeted drug candidates. The presence of the methoxy group also influences the electronic properties of the pyridine ring, further guiding its reactivity in multi-step synthetic pathways.

Development of Antibacterial Agents

While direct research on the antibacterial properties of this compound is limited, its derivatives have shown promise. The broader class of halogenated pyridines and related heterocyclic structures are known to exhibit antimicrobial activity. For instance, studies on iodoindoles have demonstrated their ability to inhibit the growth and biofilm formation of multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov Specifically, 5-iodoindole (B102021) was found to be effective in killing this bacterium and dispersing its biofilms. nih.gov This suggests that the iodo-substituted pyridine core of this compound could be a valuable starting point for developing new antibacterial agents.

Synthesis of Anti-Tumor Compounds

The development of novel anti-tumor agents is a significant area of application for this compound and its derivatives. The pyridine scaffold is a common feature in many anticancer drugs, and the specific substitution pattern of this compound provides a template for creating potent and selective inhibitors of cancer-related targets.

Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways involved in cancer cell growth and survival. For example, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various cancers, has been a major focus. researchgate.netmdpi.comrsc.org

| Compound/Derivative Class | Target | Key Findings |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | A series of 36 derivatives were synthesized, with some showing potent dual inhibitory activity. mdpi.comdoaj.org |

| Pyridopyrimidinone derivatives | PI3K/mTOR | Demonstrated high enzyme activity against PI3K and mTOR, and in vivo efficacy in a tumor xenograft model. nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | Various cancer cell lines | A series of new derivatives showed potential anticancer activity, with some being selected for NCI-60 screening. nih.gov |

| Neolaxiflorin B inspired compounds | Human tumor cell lines | A synthesized derivative showed promising cytotoxic potency and selectivity. researchgate.net |

| Purine-pyrazole hybrids | Malignant tumors | Synthesized derivatives were effective against the 15-LOX enzyme, which is implicated in breast and prostate cancer. nih.gov |

Modulation of Biological Pathways

The ability of this compound derivatives to modulate critical biological pathways extends beyond their anti-tumor applications. The core structure can be elaborated to interact with a variety of enzymes and receptors, influencing cellular processes. The PI3K/Akt/mTOR signaling pathway, central to cell proliferation, survival, and metabolism, is a prime example. researchgate.netmdpi.com Dysregulation of this pathway is a hallmark of cancer, making its inhibitors valuable therapeutic candidates. researchgate.netmdpi.comrsc.org

Design of PI3K/mTOR Dual Inhibitors based on Methoxypyridine Derivatives

A significant focus in cancer drug discovery has been the development of dual inhibitors that target both PI3K and mTOR. researchgate.netmdpi.com This strategy aims to overcome the feedback loops that can arise when only one of these kinases is inhibited, potentially leading to more effective and durable anti-tumor responses. mdpi.com

Methoxypyridine-based scaffolds, derived from intermediates like this compound, have proven to be highly effective in this regard. Researchers have successfully designed and synthesized series of sulfonamide methoxypyridine derivatives that exhibit potent dual inhibitory activity against PI3K and mTOR. mdpi.comdoaj.org One notable compound, 22c, which features a quinoline (B57606) core, demonstrated strong inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). doaj.org This compound also showed significant anti-proliferative effects in cancer cell lines and induced cell cycle arrest and apoptosis. doaj.org

Structure-based drug design has also led to the discovery of potent PI3K/mTOR dual inhibitors. rsc.org For example, PF-04691502, a compound containing a methoxypyridine moiety, showed robust in vivo efficacy in a mouse xenograft tumor model and has entered human clinical trials. rsc.org

| Inhibitor | Target(s) | Key Characteristics |

| Omipalisib | PI3K/mTOR | Shows extremely strong inhibitory activity against multiple PI3K isoforms and mTOR; has entered phase I clinical trials. mdpi.com |

| PF-04691502 | PI3K/mTOR | Potent in vitro inhibitory activity, excellent kinase selectivity, and good ADMET properties; currently in human clinical trials. rsc.org |

| Compound 22c (Sulfonamide methoxypyridine derivative) | PI3Kα/mTOR | Strong dual inhibitory activity (PI3Kα IC50 = 0.22 nM, mTOR IC50 = 23 nM) and potent anti-proliferative effects. doaj.org |

| Compound 31 (Pyridopyrimidinone derivative) | PI3K/mTOR | High enzyme activity against PI3K and mTOR, and demonstrated in vivo efficacy. nih.gov |

Exploration in Anti-Thrombolytic, Biofilm Inhibition, and Haemolytic Activities of Derivatives

The therapeutic potential of derivatives of this compound extends to other important areas of medicine. While direct studies on anti-thrombolytic and haemolytic activities of its specific derivatives are not widely reported, the broader class of heterocyclic compounds is under investigation for such properties.

However, the area of biofilm inhibition has seen more direct exploration with related compounds. Bacterial biofilms are a major challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Compounds that can inhibit biofilm formation or disperse existing biofilms are of great interest.

Research has shown that halogenated indoles, which share structural similarities with substituted pyridines, can be potent biofilm inhibitors. nih.gov For instance, 5-iodoindole has been shown to effectively inhibit biofilm formation by the multidrug-resistant pathogen Acinetobacter baumannii. nih.gov Furthermore, some marine-derived extracts containing brominated compounds have also exhibited anti-biofilm activity. ifremer.fr These findings suggest that the bromo- and iodo-substituents on the pyridine ring of this compound could be leveraged to develop novel anti-biofilm agents.

Agrochemical Applications

The pyridine scaffold is a crucial component in many modern agrochemicals, including fungicides, insecticides, and herbicides. nih.govnih.gov The derivatization of pyridine-based intermediates is a well-established method for the discovery of new and effective crop protection agents. nih.gov

Intermediate for Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of complex molecules, some of which have applications in the agrochemical sector. For instance, this compound is used as a starting material in the synthesis of pyridine-3-sulfonamide (B1584339) compounds, which act as PI3-kinase inhibitors. google.com While primarily investigated for pharmaceutical applications, the inhibition of kinases is also a target for novel insecticides. The structural complexity and reactivity of this compound make it a valuable precursor for creating a diverse range of molecules that can be screened for agrochemical activity. smolecule.com A patent for the synthesis of Syk kinase inhibitors also lists this compound as a reactant, further demonstrating its utility as a building block for complex, biologically active molecules. googleapis.com

Development of Novel Insecticides and Pesticides

The development of new insecticides is crucial for effective pest management, especially with the rise of resistance to existing treatments. nih.gov Pyridine derivatives are at the forefront of this research, with many serving as analogs for potent insecticides like neonicotinoids. nih.govresearchgate.net The strategic placement of substituents on the pyridine ring can significantly influence the insecticidal bioactivity of the resulting compounds. nih.gov

Research has shown that the presence of a pyridine ring is a key factor in the toxicity of certain compounds to pests like the cowpea aphid (Aphis craccivora). nih.gov While direct studies on the insecticidal activity of this compound derivatives are not extensively published, its role as an intermediate allows for the synthesis of a wide array of substituted pyridines. smolecule.com This library of compounds can then be tested to identify new insecticidal agents. The general importance of pyridine-based compounds in agrochemicals is well-documented, with many commercial pesticides containing this heterocyclic scaffold. chempanda.comyufengchemicals.com

Materials Science Applications

The unique electronic and structural properties of substituted pyridines make them attractive candidates for the development of advanced materials. Their applications span from functional polymers to sophisticated optoelectronic devices. yufengchemicals.com

Building Blocks for Functional Materials

Substituted pyridines are recognized as important building blocks for functional materials due to their inherent properties such as rigidity, ability to participate in intermolecular interactions, and thermal stability. rsc.orgacs.org The specific substitution pattern on the pyridine ring can be tailored to achieve desired material characteristics. The presence of a methoxy group, as in this compound, can influence the electronic properties and solubility of the resulting materials.

Optoelectronic Materials Development

Pyridine derivatives are increasingly being explored for their use in optoelectronic applications, such as organic light-emitting devices (OLEDs). rsc.orgrsc.org The electron-deficient nature of the pyridine ring makes it suitable for use as an electron-transporting material in these devices. rsc.org By incorporating different functional groups, the electronic and photophysical properties of pyridine-based materials can be fine-tuned. For example, the introduction of cyano groups to a pyridine core can lead to materials with both light-emitting and bipolar charge-transporting properties. rsc.org

Furthermore, the 2,6-bis(arylethynyl)pyridine scaffold has been utilized in the development of light-emitting materials. nih.gov The substitution on the aryl rings can shift the absorbance and emission spectra, allowing for the tuning of the material's color output. nih.gov For instance, methoxy-substituted cores have been observed to be red-shifted. nih.gov The development of thiophene-2,4,6-triaryl pyridine-based materials also highlights the potential of substituted pyridines in creating π-conjugated systems for optoelectronic applications. taylorfrancis.com

Application in Liquid Crystals for related derivatives

The field of liquid crystals has also benefited from the incorporation of pyridine derivatives. The rigid structure of the pyridine ring is conducive to the formation of mesophases, which are the hallmark of liquid crystalline behavior. rsc.orgresearchgate.net Research on 2-methoxypyridine (B126380) derivatives has shown that they can form various liquid crystal phases, such as nematic and columnar phases, depending on the other substituents on the molecule. rsc.org The presence of a lateral cyano group on the pyridine core tends to favor the formation of a nematic phase, while its absence can lead to a columnar phase. rsc.orgrsc.org

Halogen bonding is another interaction that has been exploited in the design of pyridine-based liquid crystals. rsc.orgnih.govbeilstein-journals.org The strength and directionality of halogen bonds can influence the stability and type of mesophase formed. Studies on halogen-bonded liquid crystals have demonstrated that both bromine and iodine can be used to construct these materials, with bromine-bonded liquid crystals showing high mesophase stability. rsc.orgrsc.org The ability to fine-tune the liquid crystalline properties through substitution makes halogenated pyridine derivatives, such as those that could be synthesized from this compound, promising candidates for new liquid crystal materials. nih.govacs.org

Catalysis and Ligand Design

The utility of this compound in catalysis is primarily centered on its role as a foundational scaffold for constructing more complex molecules that can act as ligands for transition metals or as catalysts themselves. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms influences the electron density at the nitrogen atom, which is a critical factor in its coordination to a metal center.

Role as Ligands in Metal-Catalyzed Reactions

While direct use of this compound as a ligand is not extensively documented, the broader class of substituted pyridines is widely employed in coordination chemistry and catalysis. The catalytic activity of metal complexes is often profoundly influenced by the electronic and steric nature of the ligands attached to the metal center.

Research on various palladium(II) complexes with substituted pyridine ligands has demonstrated a clear correlation between the ligand's basicity and the catalytic efficiency in reactions such as Suzuki-Miyaura and Heck cross-couplings. nih.gov Generally, an increase in the basicity of the pyridine ligand enhances the catalytic activity, although steric hindrance from bulky substituents can counteract this effect. nih.gov In the case of this compound, the electron-donating methoxy group at the ortho-position increases the electron density on the pyridine ring, which would be expected to enhance its ability to donate electron density to a coordinated metal. Conversely, the electron-withdrawing iodo and bromo substituents decrease the basicity of the pyridine nitrogen. This electronic tug-of-war allows for the fine-tuning of the ligand's properties.

The impact of substituents on the catalytic performance of pyridine-ligated metal complexes can be summarized as follows:

| Substituent Type | Position on Pyridine Ring | General Effect on Ligand Basicity | Implication for Catalytic Activity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | 2, 3, or 4 | Increases | Generally enhances catalytic activity |

| Electron-Withdrawing (e.g., -Br, -I, -CF₃) | 2, 3, or 4 | Decreases | Can either decrease or, in some cases, enhance activity by stabilizing the metal center |

| Sterically Bulky Groups | 2 or 6 (ortho to Nitrogen) | Can hinder coordination | May decrease catalytic activity due to steric hindrance |

This table provides a generalized summary based on established principles in coordination chemistry and catalysis.

In gold-catalyzed reactions, the coordination strength of pyridine ligands has been shown to be a key determinant of catalytic activity. acs.org Weaker coordination, often resulting from electron-poor pyridine ligands, can lead to higher catalytic turnover as the ligand can more readily dissociate to open up a coordination site for the substrate. acs.org The specific electronic profile of this compound could therefore be exploited to modulate the reactivity of a range of transition metal catalysts.

Computational and Theoretical Investigations of 5 Bromo 3 Iodo 2 Methoxypyridine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. youtube.comnih.gov These simulations provide detailed insights into the conformational dynamics, solvent effects, and intermolecular interactions of a molecule, which are crucial for understanding its chemical behavior and biological activity. While specific MD studies on 5-Bromo-3-iodo-2-methoxypyridine are not extensively documented in publicly available literature, the principles of MD can be applied to hypothesize a simulation setup for this compound.

A typical MD simulation of this compound would involve several key steps. youtube.comnih.gov First, a force field, which is a set of parameters describing the potential energy of the system, would be chosen. Commonly used force fields for organic molecules include GROMOS, AMBER, or CHARMM. The initial 3D coordinates of the molecule could be generated using quantum mechanical calculations or from crystallographic data if available.

The molecule would then be placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions. Periodic boundary conditions are often applied to avoid edge effects and to simulate a bulk system. nih.gov The system would then be subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state.

Once equilibrated, the production phase of the MD simulation is run, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion. youtube.com The resulting trajectories can be analyzed to extract a wealth of information. For instance, one could study the conformational flexibility of the methoxy (B1213986) group and the rotational barriers around the C-O bond. The simulations could also reveal the nature of interactions between the pyridine (B92270) ring and solvent molecules, including the formation of hydrogen bonds or other non-covalent interactions. Furthermore, the radial distribution functions of solvent molecules around the bromine and iodine atoms can provide insights into the solvation shell structure.

The data from MD simulations can be presented in various formats, including tables summarizing average properties or graphs showing the evolution of specific parameters over time.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Method |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E water |

| Simulation Box | Cubic, 10 nm sides |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

| Simulation Time | 100 ns |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. While no specific QSAR studies for derivatives of this compound have been published, a hypothetical QSAR study can be outlined based on established methodologies. nih.gov

A QSAR study for derivatives of this compound would begin with the selection of a training set of molecules with known biological activities (e.g., inhibitory concentrations, IC50). The derivatives would typically vary at different positions of the pyridine ring.

Next, a wide range of molecular descriptors would be calculated for each compound in the training set. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP being a common example.

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors are calculated, a mathematical model is developed to correlate the descriptors with the biological activity. Multiple Linear Regression (MLR) is a common statistical method used for this purpose, but more advanced machine learning techniques like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can also be employed. researchgate.net

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development. A statistically robust QSAR model can then be used to predict the biological activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptors |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume |

| Hydrophobic | LogP, Polar Surface Area |

| Topological | Wiener Index, Balaban Index |

The insights gained from such a QSAR study could reveal which structural features are crucial for the desired biological activity. For instance, the model might indicate that increasing the hydrophobicity or introducing an electron-withdrawing group at a specific position enhances the activity.

Advanced Characterization Techniques for 5 Bromo 3 Iodo 2 Methoxypyridine and Its Reaction Products

Spectroscopic Analysis Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. For 5-Bromo-3-iodo-2-methoxypyridine, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyridine (B92270) ring.

¹H NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group and the two aromatic protons. The methoxy protons (-OCH₃) would appear as a singlet, typically in the range of δ 3.8–4.0 ppm. The two protons on the pyridine ring are not chemically equivalent and would appear as two separate signals, likely doublets due to coupling with each other. Their chemical shifts are influenced by the electronic effects of the bromo, iodo, and methoxy substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon in the pyridine ring and the methoxy group will produce a distinct signal. The positions of these signals are highly informative. Carbons directly bonded to electronegative atoms like bromine, iodine, and oxygen will be significantly shifted downfield. For instance, the carbon bearing the iodine (C-3) is expected to appear at a relatively upfield chemical shift (~95-100 ppm) compared to the carbon bearing the bromine (C-5) (~110-115 ppm), a characteristic feature of iodo-substituted aromatics.

Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 | Singlet (s) |

| ¹H | H-4 | ~7.8 - 8.0 | Doublet (d) |

| ¹H | H-6 | ~8.2 - 8.4 | Doublet (d) |

| ¹³C | -OCH₃ | ~55 - 60 | Quartet (in coupled spectrum) |

| ¹³C | C-2 | ~160 - 165 | Singlet |

| ¹³C | C-3 | ~95 - 100 | Singlet |

| ¹³C | C-4 | ~145 - 150 | Singlet |

| ¹³C | C-5 | ~112 - 118 | Singlet |

| ¹³C | C-6 | ~150 - 155 | Singlet |

Note: The chemical shifts are estimated based on data for analogous substituted pyridines. chemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the pyridine ring and the methoxy group.

Key expected absorption bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group is expected in the 2850-2960 cm⁻¹ region.

C=N and C=C stretching: The pyridine ring vibrations are complex and give rise to several bands in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic heterocycle.

C-O stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group would be prominent in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Br and C-I stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region (below 1000 cm⁻¹). The C-Br stretch is typically found around 500-650 cm⁻¹, while the C-I stretch occurs at even lower wavenumbers, often below 500 cm⁻¹.

The analysis of these bands, when compared to reference spectra of similar pyridines, helps to confirm the molecule's functional group composition. mewaruniversity.org

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, can offer structural information. For this compound (C₆H₅BrINO), high-resolution mass spectrometry (HRMS) is invaluable for confirming its elemental composition. sigmaaldrich.comsigmaaldrich.com

The most telling feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by 2 m/z units. Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern but defines the base mass. The calculated monoisotopic mass is approximately 312.86 Da. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for analyzing the purity of the compound and identifying any volatile byproducts from a reaction mixture.

Predicted Mass Spectrometry Data for Key Adducts

| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) Ų |

|---|---|---|

| [M+H]⁺ | 313.86720 | 138.3 |

| [M+Na]⁺ | 335.84914 | 144.6 |

| [M-H]⁻ | 311.85264 | 137.2 |

Data sourced from predicted values. uni.lu

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, making it complementary to IR spectroscopy. acs.org All 27 vibrational modes of a molecule with C₂v point-group symmetry, like pyridine, are Raman active. aps.org For this compound, the Raman spectrum would be dominated by characteristic pyridine ring modes. The most intense bands are typically the ring breathing modes, which appear around 1000 cm⁻¹ and 1030 cm⁻¹ in unsubstituted pyridine. researchgate.net The frequencies of these modes are sensitive to the mass and electronic properties of the substituents. The introduction of the heavy bromine and iodine atoms, along with the methoxy group, would cause predictable shifts in these vibrational frequencies compared to neat pyridine. nih.gov Raman spectroscopy is particularly useful for studying samples in aqueous solutions and for analyzing solid-state forms. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods determine molecular structure in solution or gas phases, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional model of the electron density, revealing precise atomic coordinates, bond lengths, and bond angles.

For this compound, a solid, a single-crystal X-ray analysis would definitively confirm:

The substitution pattern on the pyridine ring.

The planarity of the pyridine ring.

The precise bond lengths of C-Br, C-I, C-O, C-N, and C-C bonds.

The bond angles within the ring and involving the substituents.

The conformation of the methoxy group relative to the ring.

The intermolecular packing forces in the crystal lattice, such as π-π stacking or halogen bonding.

Although a specific crystal structure for this compound is not found in the public domain, the technique remains the gold standard for absolute structure determination of crystalline solids. researchgate.net

Chromatographic Purity Assessment and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are critical for assessing its purity, isolating it from reaction mixtures, and quantifying it.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity assessment. A common method would involve a reversed-phase C18 column with a gradient elution system, typically using a mixture of water and a polar organic solvent like acetonitrile (B52724) as the mobile phase. A UV detector would be used for detection, as the pyridine ring is a strong chromophore. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. sigmaaldrich.com

Gas Chromatography (GC): As this compound is a relatively stable and potentially volatile compound, GC is a suitable method for purity analysis. It is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and for preliminary purity checks. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The position of the spot (retention factor, Rf) provides a quick indication of the compound's identity and purity relative to starting materials and byproducts.

Summary of Chromatographic Techniques

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| HPLC | C18 Silica (Reversed-Phase) | Acetonitrile/Water Gradient | Quantitative Purity Assessment, Preparative Separation |

| GC | Polysiloxane-based (e.g., DB-5) | Inert Gas (e.g., He, N₂) | Purity Analysis, Separation of Volatile Impurities |

| TLC | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) | Reaction Monitoring, Rapid Purity Check |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound and its reaction products, HPLC is particularly valuable for monitoring reaction progress, assessing purity, and for the preparative purification of these compounds.

Research Findings:

The separation of halogenated and methoxy-substituted pyridines by HPLC often employs reverse-phase chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The choice of column and mobile phase composition is critical for achieving optimal separation of closely related pyridine derivatives, such as isomers or reaction byproducts.

For instance, the purification of various substituted pyridines can be effectively achieved using columns like the Waters X-bridge C18. A common approach involves a gradient elution, where the mobile phase composition is changed over time to enhance separation. A typical gradient might start with a high percentage of a weak solvent (e.g., water, often with additives like ammonium (B1175870) hydroxide (B78521) to improve peak shape for basic compounds like pyridines) and gradually increase the percentage of a strong organic solvent (e.g., acetonitrile or methanol). flash-chromatography.com

While specific HPLC data for this compound is not extensively published, data from analogous compounds provide valuable insights. For example, in the analysis of similar methoxypyridine derivatives, a gradient elution can effectively separate the main product from its precursors and impurities. nih.gov The retention time of a compound is influenced by its polarity; less polar compounds typically have longer retention times in reverse-phase HPLC.

Hypothetical HPLC Data for Analysis of a Reaction Mixture:

To illustrate the application of HPLC in analyzing a reaction producing a substituted pyridine, consider the following hypothetical data table. This table represents the analysis of a crude reaction mixture where a bromo-iodo-methoxypyridine is the target product.

| Peak | Retention Time (min) | Compound Identity (Hypothetical) | Area (%) |

| 1 | 2.5 | Starting Material (e.g., 5-Bromo-2-methoxypyridine) | 10.5 |

| 2 | 4.8 | This compound | 85.2 |

| 3 | 5.5 | Byproduct (e.g., Isomer) | 4.3 |

This table demonstrates how HPLC can provide quantitative information about the composition of a reaction mixture, showing the successful conversion of the starting material into the desired product and the presence of a minor byproduct.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. For the analysis of this compound and its reaction products, GC, often coupled with a mass spectrometer (GC-MS), can provide detailed information about the identity and quantity of volatile components in a sample.

Research Findings:

The analysis of halogenated pyridines by GC is a well-established method. The choice of the GC column is crucial for separating isomers and other closely related compounds. Columns with a non-polar or medium-polarity stationary phase are often used. The oven temperature program is optimized to ensure good separation within a reasonable analysis time.

For example, a standard or fast GC separation can be applied for the analysis of pyridines in various matrices. A typical GC-MS analysis would involve injecting a solution of the sample into the GC, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase as they pass through the column. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio. youtube.com

Given the molecular weight of this compound, it is expected to be sufficiently volatile and stable for GC analysis. This technique would be particularly useful for identifying and quantifying it in the presence of other volatile reagents or byproducts from a reaction.

Illustrative GC Parameters for Halogenated Pyridine Analysis:

The following table outlines typical parameters that could be used for the GC analysis of a sample containing this compound.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

These parameters would provide a good starting point for developing a specific method for the analysis of this compound and its reaction products.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. chemimpex.com It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, usually silica gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). chemimpex.com

Research Findings:

In the synthesis of pyridine derivatives, TLC is an invaluable tool for quickly assessing the status of a reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in a suitable solvent system, a chemist can visually determine the consumption of reactants and the formation of products. The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. khanacademy.org

For halogenated pyridines, a common mobile phase for TLC is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to achieve good separation of the spots on the TLC plate. For instance, in the purification of 2-amino-5-bromo-3-iodopyridine, a mobile phase of petroleum ether/ethyl acetate (10/1 by volume) was used for column chromatography, which would have been determined by prior TLC analysis. ijssst.info

Calculating the Retention Factor (Rf):

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Hypothetical TLC Data for a Reaction involving this compound:

| Compound | Polarity | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |

| Starting Material (e.g., 5-Bromo-2-methoxypyridine) | Less Polar | 4.5 | 6.0 | 0.75 |

| This compound | More Polar | 3.0 | 6.0 | 0.50 |

This table illustrates how the introduction of an iodine atom increases the polarity of the molecule, leading to a lower Rf value compared to the starting material. This difference in Rf values allows for the easy monitoring of the reaction's progress.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses air pressure to force the solvent through the column of stationary phase (typically silica gel), making it faster than traditional gravity column chromatography. It is widely used to purify multigram quantities of compounds. mdpi.comrochester.edu

Research Findings:

The purification of substituted pyridines, including halogenated and methoxy-substituted derivatives, is frequently accomplished using flash column chromatography. mdpi.comnih.gov The choice of the eluent system is paramount for a successful separation and is typically determined by preliminary TLC analysis. A solvent system that gives an Rf value of around 0.2-0.4 for the desired compound on TLC is often a good starting point for flash chromatography. rochester.edu

A common practice is to use a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity to elute the compounds from the column in order of increasing polarity. For many pyridine derivatives, a gradient of ethyl acetate in hexane is effective. For example, the purification of various substituted pyridines has been successfully carried out using a gradient of ethyl acetate in hexanes (e.g., from 0:100 to 20:80). nih.gov

Typical Flash Chromatography Protocol for Purifying a Substituted Pyridine:

Slurry Packing: The silica gel is mixed with the initial, least polar eluent to form a slurry, which is then poured into the column.

Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.

Elution: The eluent is passed through the column under pressure, and fractions are collected.

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

Illustrative Data for Flash Chromatography Purification:

| Fraction Numbers | Eluent System (Hexane:Ethyl Acetate) | Compounds Eluted (in order of elution) |

| 1-5 | 95:5 | Less polar impurities, unreacted starting materials |

| 6-12 | 90:10 to 85:15 | Pure this compound |

| 13-18 | 80:20 | More polar byproducts |

This table provides a representative example of how a gradient elution in flash chromatography can effectively separate the target compound from impurities based on their polarity.

Future Directions and Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for pyridine (B92270) derivatives can involve harsh conditions, hazardous reagents, and significant waste generation. ijarsct.co.in Future research will likely focus on developing more environmentally benign synthetic pathways to 5-Bromo-3-iodo-2-methoxypyridine and its analogs. Green chemistry principles offer innovative alternatives to improve efficiency and sustainability. ijarsct.co.in

Key areas for development include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, reduce energy consumption, and often leads to higher yields and purer products. ijarsct.co.inacs.orgnih.gov It has been successfully applied to the synthesis of various pyridine derivatives. nih.govresearchgate.net

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. acs.orgresearchgate.netresearchgate.net Developing an MCR for this compound would represent a significant advancement in efficiency. researchgate.net

Use of Eco-Friendly Solvents and Catalysts: Research into replacing hazardous organic solvents with greener alternatives like water or ionic liquids, and employing recyclable or biodegradable catalysts, is a growing trend in organic synthesis. ijarsct.co.in

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, reduced by-products. ijarsct.co.in |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. researchgate.netresearchgate.net |

| Eco-Friendly Solvents | Minimized environmental impact and toxicity. ijarsct.co.in |

| Biocatalysis | High selectivity, mild reaction conditions. ijarsct.co.in |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct electronic and steric environment of this compound suggests the potential for novel chemical reactivity. The presence of two different halogens allows for selective, stepwise functionalization, which is a key area of exploration. Future studies could uncover unprecedented transformations by investigating its behavior under various reaction conditions. This includes exploring its participation in novel coupling reactions, C-H functionalization, and ring transformation reactions. The discovery of new reactivity could lead to the development of entirely new synthetic methodologies. acs.org

Targeted Synthesis of Biologically Active Scaffolds and Lead Compounds

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, as they are present in a wide array of biologically active compounds and pharmaceuticals. semanticscholar.orgnih.gov The this compound core can serve as a versatile starting material for the synthesis of complex molecules with potential therapeutic applications.

Future research will focus on using this compound as a building block to create libraries of novel compounds for biological screening. Targeted synthesis could lead to the discovery of lead compounds for various diseases, leveraging the pyridine core's known ability to interact with biological targets. semanticscholar.org The functional groups on the molecule provide handles for diversification, allowing chemists to systematically modify the structure to optimize biological activity. researchgate.net

Applications in Advanced Materials Science and Nanotechnology

The integration of N-heterocyclic compounds like pyridine into advanced materials is a burgeoning field of research. The specific electronic properties conferred by the pyridine ring, along with the potential for functionalization, make this compound an interesting candidate for materials science applications. Future investigations could explore its use as a building block for:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used in the charge-transporting layers of OLEDs.

Sensors: The nitrogen atom can coordinate with metal ions, making it a potential component for chemical sensors.

Functional Polymers: Incorporation into polymer chains could yield materials with tailored electronic, optical, or thermal properties.

While specific applications in nanotechnology are yet to be explored, the molecular dimensions and functional handles of this compound make it a candidate for surface modification of nanoparticles or as a component in molecular electronic devices.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages such as improved safety, scalability, and reaction control. Automating this process allows for high-throughput synthesis and optimization. Future work could involve adapting the synthesis of this compound and its derivatives to flow chemistry platforms. This would enable more efficient and reproducible production, accelerating the discovery of new derivatives and their applications.

Computational-Guided Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules. bohrium.commostwiedzy.pl Applying DFT and other computational methods to this compound can provide valuable insights into its electronic structure, reaction mechanisms, and potential for intermolecular interactions. tandfonline.comias.ac.in

Future computational studies could:

Predict the regioselectivity of substitution reactions.

Model its interaction with biological targets to guide drug design.

Simulate its electronic and optical properties to identify potential applications in materials science.

Calculate key properties like electron affinity and potential energy curves to understand its behavior in various chemical environments. bohrium.commostwiedzy.pl

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Predicting reactivity, electronic structure, and spectroscopic properties. tandfonline.comias.ac.in |

| Molecular Docking | Simulating binding to biological targets for drug discovery. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or complex systems. |

| Time-Dependent DFT (TD-DFT) | Investigating electronic transitions and optical properties. tandfonline.com |

Expanding the Scope of Functionalization and Derivatization

The true potential of this compound lies in its capacity as a versatile intermediate for creating a wide range of derivatives. The differential reactivity of the C-I and C-Br bonds is key, allowing for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly focus on systematically exploring these transformations to build a diverse library of new chemical entities with novel properties and functions. researchgate.netyorku.ca

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-iodo-2-methoxypyridine?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For example:

Bromination : Start with a methoxypyridine precursor (e.g., 3-iodo-2-methoxypyridine) and use brominating agents like NBS (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions .

Iodination : Introduce iodine via directed ortho-metalation (DoM) strategies or halogen exchange (e.g., using CuI or KI in the presence of a palladium catalyst) .

- Key Considerations : Monitor reaction temperature (e.g., 0–80°C) and solvent polarity (e.g., DMF, THF) to control regioselectivity. Purification often involves column chromatography or recrystallization .

Q. How can the purity and structure of this compound be verified?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons influenced by bromine/iodine deshielding) .

- LC-MS/HPLC : Determine purity (>95%) and molecular ion peaks (e.g., m/z 313 for [M+H]) .

- Elemental Analysis : Validate C, H, N, Br, and I percentages against theoretical values .

- Physical Properties : Compare experimental melting points, densities (e.g., ~1.6 g/cm), and boiling points (e.g., ~217°C) with literature data .

Advanced Research Questions

Q. What are the key challenges in achieving regioselective substitution in halogenated pyridines like this compound?

- Methodological Answer :

- Steric vs. Electronic Effects : The methoxy group at C2 directs electrophiles to C5/C3 via resonance, but bulky halogens (Br, I) may sterically hinder reactions. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

- Case Study : In cross-coupling reactions (e.g., Suzuki), iodine at C3 is more reactive than bromine at C5 due to lower bond dissociation energy. Use Pd(PPh) and mild bases (NaCO) to prioritize C3-I activation .

Q. How does the presence of multiple halogens influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Competitive Reactivity : Iodine undergoes oxidative addition faster than bromine, making C3 the primary site for Pd-catalyzed couplings (e.g., Ullmann, Sonogashira). Bromine at C5 can be selectively functionalized afterward using stronger catalysts (e.g., XPhos Pd G3) .

- Optimization : Screen ligands (e.g., SPhos vs. Xantphos) and solvents (e.g., toluene vs. dioxane) to suppress homo-coupling byproducts. Monitor via TLC or in situ IR .

Q. What strategies can resolve contradictory spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation :

2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating H-C couplings and long-range connectivity .

X-ray Crystallography : Unambiguously confirm molecular structure and halogen positions .

- Case Study : If LC-MS shows unexpected adducts (e.g., [M+Na]), reanalyze using high-resolution MS (HRMS) or adjust ionization parameters (e.g., ESI vs. APCI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.